![molecular formula C20H31NO4S B12535784 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- CAS No. 675820-88-9](/img/structure/B12535784.png)
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound with the molecular formula C20H31NO4S . It belongs to the class of oxazolidinones, which are known for their antibacterial properties . The compound features a 2-oxazolidinone ring substituted with a decyl chain and a 4-methylphenylsulfonyl group, making it a unique structure in the realm of medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-oxazolidinone with appropriate alkylating agents and sulfonyl chlorides . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines .
Applications De Recherche Scientifique
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial translation . This action effectively halts bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds include other oxazolidinones like linezolid and tedizolid . Compared to these, 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- has a unique decyl chain and sulfonyl group, which may confer different pharmacokinetic properties and antibacterial spectrum . Linezolid and tedizolid are primarily used for treating Gram-positive bacterial infections, while the unique structure of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- may offer advantages in terms of potency and resistance profile .
Propriétés
Numéro CAS |
675820-88-9 |
|---|---|
Formule moléculaire |
C20H31NO4S |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-decyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H31NO4S/c1-3-4-5-6-7-8-9-10-11-18-16-25-20(22)21(18)26(23,24)19-14-12-17(2)13-15-19/h12-15,18H,3-11,16H2,1-2H3 |
Clé InChI |
MIJNHKOMWREHKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
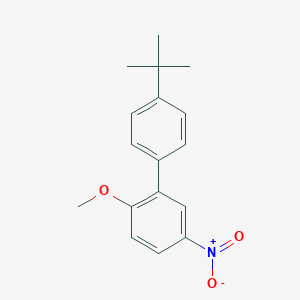

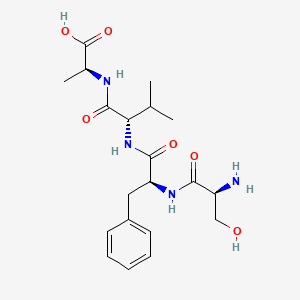
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
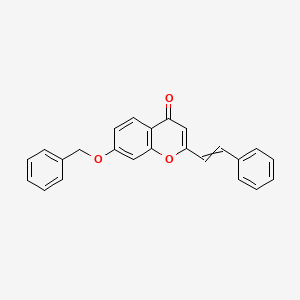
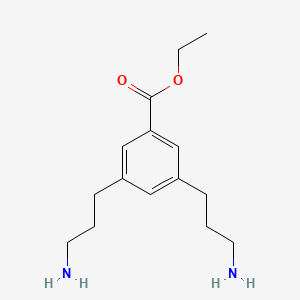
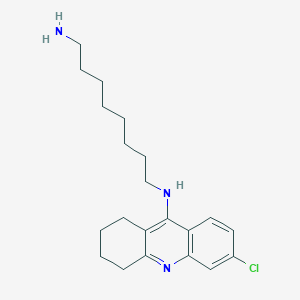
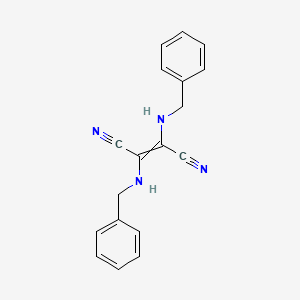
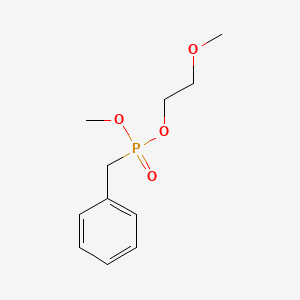
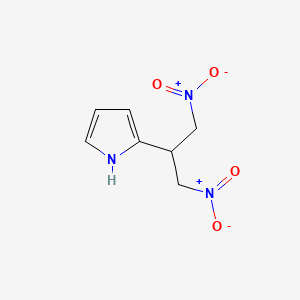
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
